10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine
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Overview
Description
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological activities. Phenothiazines are widely used in medicinal chemistry due to their antipsychotic, antiemetic, and neuroleptic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 1-(2-methyl-3-chloropropyl)piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, ethanol, and various alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, leading to the inhibition of dopamine-mediated neurotransmission. This action is responsible for its antipsychotic effects. Additionally, it may interact with serotonin and histamine receptors, contributing to its antiemetic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its potent neuroleptic effects and used in the treatment of psychosis.
Trifluoperazine: A phenothiazine derivative with strong antiemetic and antipsychotic activities.
Uniqueness
10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This uniqueness can lead to variations in its efficacy, side effect profile, and receptor binding affinity .
Properties
IUPAC Name |
10-(2-methyl-3-piperazin-1-ylpropyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16(14-22-12-10-21-11-13-22)15-23-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)23/h2-9,16,21H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIPXQRBVGZRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCNCC1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50786761 |
Source
|
Record name | 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50786761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42351-26-8 |
Source
|
Record name | 10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50786761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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